molecular formula C24H25FN6O B10918129 6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918129
M. Wt: 432.5 g/mol
InChI Key: MHUJZJGPIXHRJS-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the cyclopropyl group and the fluorobenzyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H25FN6O/c1-14(2)31-23-22(15(3)29-31)19(10-21(28-23)16-8-9-16)24(32)27-18-11-26-30(13-18)12-17-6-4-5-7-20(17)25/h4-7,10-11,13-14,16H,8-9,12H2,1-3H3,(H,27,32)

InChI Key

MHUJZJGPIXHRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5F)C(C)C

Origin of Product

United States

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